1-Amino-8-chloro-2-(4-methylanilino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-8-chloro-2-(p-tolylamino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is notable for its structural complexity and potential applications in various fields, including organic electronics, dyes, and medicinal chemistry. The anthracene core is known for its photophysical properties, making it a valuable component in materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-8-chloro-2-(p-tolylamino)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Anthracene is nitrated to form 1-nitroanthracene.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminoanthracene.
Chlorination: The aminoanthracene is then chlorinated to introduce the chlorine atom at the 8-position.
Amination: Finally, the p-tolylamino group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-Amino-8-chloro-2-(p-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-8-chloro-2-(p-tolylamino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Studied for its anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1-Amino-8-chloro-2-(p-tolylamino)anthracene-9,10-dione involves its interaction with cellular components. In medicinal applications, it targets specific proteins and enzymes, disrupting cellular processes such as DNA replication and repair. This leads to apoptosis in cancer cells. The compound’s photophysical properties also allow it to act as a photosensitizer in photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2-methylanthracenedione
- 1-Amino-2-carboxyanthracenedione
- 1-Amino-4-chloroanthracenedione
Comparison
1-Amino-8-chloro-2-(p-tolylamino)anthracene-9,10-dione is unique due to the presence of both amino and chloro substituents, which enhance its reactivity and photophysical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications from materials science to medicinal chemistry.
Properties
CAS No. |
88653-24-1 |
---|---|
Molecular Formula |
C21H15ClN2O2 |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
1-amino-8-chloro-2-(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15ClN2O2/c1-11-5-7-12(8-6-11)24-16-10-9-14-18(19(16)23)21(26)17-13(20(14)25)3-2-4-15(17)22/h2-10,24H,23H2,1H3 |
InChI Key |
UGMXDVPRQRCDSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(=CC=C4)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.